![molecular formula C12H10 B14479599 7a,8-Dihydrocyclopenta[a]indene CAS No. 65091-62-5](/img/structure/B14479599.png)
7a,8-Dihydrocyclopenta[a]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a,8-Dihydrocyclopenta[a]indene is a chemical compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by a fused ring system that includes a cyclopentane ring and an indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7a,8-Dihydrocyclopenta[a]indene typically involves cyclization reactions. One common method is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift mechanism .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 7a,8-Dihydrocyclopenta[a]indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce more saturated hydrocarbons.
Applications De Recherche Scientifique
7a,8-Dihydrocyclopenta[a]indene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 7a,8-Dihydrocyclopenta[a]indene involves its ability to participate in various chemical reactions due to its reactive sites. The molecular targets and pathways depend on the specific application. For instance, in biological systems, its derivatives may interact with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Indene: A simpler structure with a single fused ring system.
Cyclopentadiene: A related compound with a five-membered ring.
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness: 7a,8-Dihydrocyclopenta[a]indene is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in synthesis and materials science .
Propriétés
Numéro CAS |
65091-62-5 |
|---|---|
Formule moléculaire |
C12H10 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
4,4a-dihydrocyclopenta[a]indene |
InChI |
InChI=1S/C12H10/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-7,9H,8H2 |
Clé InChI |
OLPPIEIQLHKFNA-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC=CC2=C3C1=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



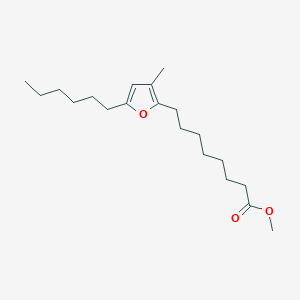
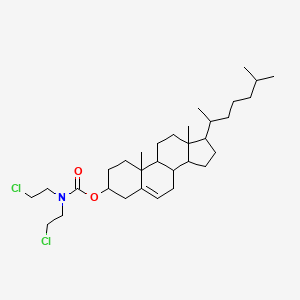
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
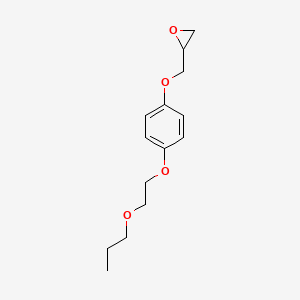
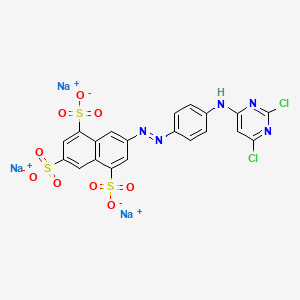
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)

![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
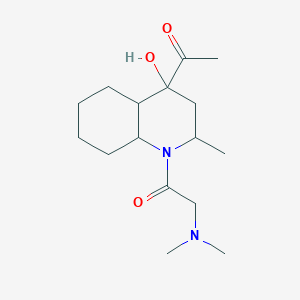
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
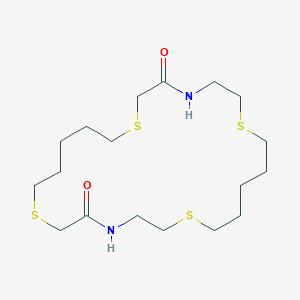
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)
